N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that features a unique combination of chromenyl, thiazolyl, and phenylthio groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced through a condensation reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The chromenyl and thiazolyl intermediates are then coupled using a suitable linker, such as a propanamide group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain moieties within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in biological research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)acetamide
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)butanamide
- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)pentanamide
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-19(10-11-27-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)26-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQBRWSQJISNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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